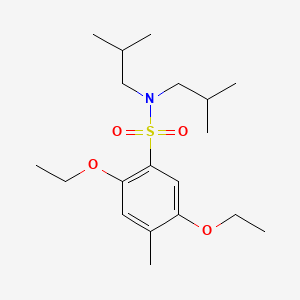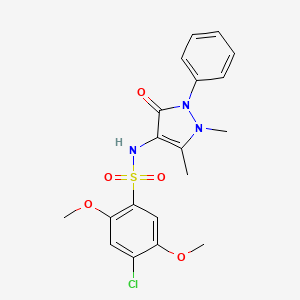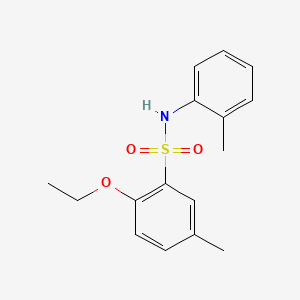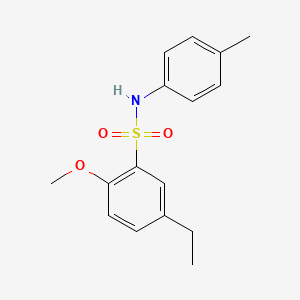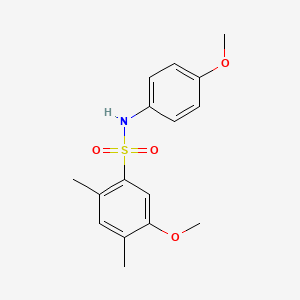
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide, also known as MMDS, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMDS is a sulfonamide derivative that has been shown to possess a variety of biochemical and physiological effects, making it a useful tool for researchers in a number of fields. In
Wissenschaftliche Forschungsanwendungen
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide has been used in a variety of scientific research applications, including as a tool to study the role of sulfonamide derivatives in biological systems. 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition has been used to study the physiological effects of carbonic anhydrase inhibition, as well as to develop potential treatments for conditions such as glaucoma and epilepsy.
Wirkmechanismus
The mechanism of action of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is based on its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting the activity of carbonic anhydrase, 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide disrupts this process and can lead to changes in acid-base balance in the body. This disruption can have a variety of physiological effects, depending on the specific context in which 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is used.
Biochemical and Physiological Effects
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, changes in acid-base balance, and alterations in the activity of other enzymes and signaling pathways. These effects can be used to study a variety of biological processes, including the regulation of blood pressure, the function of the nervous system, and the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide for lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase. This specificity allows researchers to study the effects of carbonic anhydrase inhibition in a controlled manner, without the confounding effects of other compounds. However, one limitation of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is its relatively low potency compared to other carbonic anhydrase inhibitors. This limitation can be overcome by using higher concentrations of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide or by using other, more potent inhibitors.
Zukünftige Richtungen
There are a number of future directions for research on 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide, including the development of more potent inhibitors of carbonic anhydrase, the exploration of its effects on other enzymes and signaling pathways, and the investigation of its potential as a therapeutic agent for conditions such as glaucoma and epilepsy. Additionally, the use of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide in combination with other compounds may provide new insights into the complex interactions between different biochemical pathways in the body.
Synthesemethoden
The synthesis of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide involves the reaction of 4-methoxyphenylsulfonyl chloride with 5-methoxy-2,4-dimethylbenzene-1-amine. This reaction results in the formation of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide, which is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. The synthesis of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is relatively straightforward and can be carried out using standard laboratory techniques.
Eigenschaften
IUPAC Name |
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-9-12(2)16(10-15(11)21-4)22(18,19)17-13-5-7-14(20-3)8-6-13/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXKDLCNBCLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

